(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine
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Description
Synthesis Analysis
The synthesis of fluorinated compounds like “(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine” has been a topic of interest in recent years . A diverse series of imine linked 1,2,3-triazole hybrids has been synthesized via Cu(I)-promoted click reaction . The structural characterization of the synthesized triazole hybrids was accomplished using various spectral techniques .Scientific Research Applications
Fluorescent Sensors for Metal Ions
One prominent application of derivatives of "(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine" is in the development of fluorescent sensors for metal ions. For instance, a Zn(2+) fluorescent sensor derived from 2-(pyridin-2-yl)benzoimidazole, showcasing Zn(2+)-specific emission shifts and enhancement, demonstrates the potential of these compounds in ratiometric sensing and intracellular imaging capabilities (Liu et al., 2009).
Catalysts in Chemical Syntheses
Derivatives have been used as catalysts, highlighting their significance in enhancing chemical reactions. The synthesis and application of palladacycles from ligands based on indole core, including benzyl-(1-pyridin-2-ylmethyl-1H-indol-3-ylmethylene)amine, have demonstrated their utility as efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Coordination Polymers
The compound and its derivatives have found applications in the formation of coordination polymers. Studies on silver(I) coordination polymers using dicompartmental N,N-donor ligands show the influence of anion on network structure, demonstrating the versatility of these compounds in materials science (Chakraborty et al., 2013).
Fluorescent Probes for Biological Applications
In the realm of biological applications, derivatives of "(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine" have been utilized as fluorescent probes. Notably, the development of midrange affinity fluorescent Zn(II) sensors of the Zinpyr family for biological imaging applications signifies the role of these compounds in biochemistry and medical research (Nolan et al., 2006).
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11/h1-8,16H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYHMXRWVISSQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CN=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239627 |
Source
|
Record name | N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine | |
CAS RN |
500221-74-9 |
Source
|
Record name | N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500221-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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